molecular formula C9H10N4O2 B13396739 H-4-Azido-Phe-OH

H-4-Azido-Phe-OH

Cat. No.: B13396739
M. Wt: 206.20 g/mol
InChI Key: NEMHIKRLROONTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the diazotization of L-phenylalanine followed by azidation . The reaction conditions often require a controlled temperature and pH to ensure the stability of the azide group.

Industrial Production Methods

Industrial production of H-4-Azido-Phe-OH may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

H-4-Azido-Phe-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

H-4-Azido-Phe-OH is unique due to its azide functionality, which enables bioorthogonal click chemistry. Similar compounds include:

    p-Aminophenylalanine: Contains an amino group instead of an azide.

    p-Benzoylphenylalanine: Contains a benzoyl group.

    p-Biphenylalanine: Contains a biphenyl group.

These compounds differ in their functional groups, which influence their reactivity and applications. This compound stands out for its utility in click chemistry and bioorthogonal labeling .

Properties

IUPAC Name

2-amino-3-(4-azidophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMHIKRLROONTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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